2-(2-Butyn-1-yloxy)tetrahydro-2H-pyran
Description
Contextualization within Modern Organic Synthesis and Chemical Biology
In the landscape of modern organic synthesis, there is a continuous drive towards efficiency, selectivity, and molecular complexity. Bifunctional molecules, which possess two distinct reactive or functional moieties, are instrumental in achieving these goals. nih.govbowen.edu.ng They offer streamlined synthetic pathways by allowing for sequential or orthogonal chemical transformations on a single substrate. iupac.org 2-(2-Butyn-1-yloxy)tetrahydro-2H-pyran embodies this principle, featuring an internal alkyne functional group available for a myriad of coupling and functionalization reactions, and a tetrahydropyranyl (THP) ether, a well-established protecting group for an alcohol. This dual-nature allows it to serve as a linchpin in multi-step syntheses, where the alkyne can be elaborated before the latent alcohol functionality is revealed for subsequent reactions.
Significance of Alkynyl Ether Motifs in Chemical Space and their Reactivity Profiles
Alkynyl ethers, also known as ynol ethers, are electron-rich alkyne derivatives that exhibit significant potential for the formation of carbon-carbon bonds. nih.gov Despite historical concerns over their stability, recent advancements have highlighted their utility in a range of powerful transformations. nih.gov The electron-donating nature of the ether oxygen atom makes the alkyne triple bond particularly reactive towards electrophiles and amenable to metal-catalyzed processes. msu.edu
Internal alkynyl ethers, such as the 2-butynyl moiety in the title compound, can undergo a variety of reactions, including:
Carbometalation: Regio- and stereoselective addition of organometallic reagents across the triple bond to create highly functionalized enol ethers. acs.org
Cycloaddition Reactions: Participation in palladium-catalyzed cycloadditions via C-H activation. acs.org
Hydration: Addition of water, typically catalyzed by mercury salts, to yield ketones. organicchemistrytutor.com
Oxidative Cleavage: Cleavage of the triple bond with strong oxidizing agents like ozone or potassium permanganate (B83412) to form carboxylic acids. msu.edu
This versatile reactivity makes alkynyl ethers valuable building blocks for constructing complex molecular architectures. acs.org
Role of Tetrahydropyranyl Ethers as Versatile Protecting Groups and Synthetic Auxiliaries
The tetrahydropyranyl (THP) group is one of the most common and widely utilized protecting groups for alcohols in organic synthesis. total-synthesis.comwikipedia.org Formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydropyran, THP ethers exhibit a favorable balance of stability and reactivity. organic-chemistry.org
Key features of the THP protecting group include:
Stability: They are robust under a wide range of non-acidic conditions, including exposure to strongly basic reagents (e.g., for ester hydrolysis), organometallics (like Grignard and organolithium reagents), and various reducing and oxidizing agents. total-synthesis.comorganic-chemistry.orgthieme-connect.de
Ease of Cleavage: The THP group is readily removed under mild acidic conditions, typically through acid-catalyzed hydrolysis or alcoholysis. total-synthesis.comorganic-chemistry.org This orthogonality allows for selective deprotection in the presence of other acid-sensitive or base-labile groups.
A variety of reagents can be employed for the deprotection of THP ethers, offering chemists a range of options to suit the specific needs of their synthetic route.
| Reagent/Catalyst | Solvent | Conditions | Reference |
|---|---|---|---|
| Lithium Chloride (LiCl) / Water | DMSO | 90 °C | acs.org |
| Bismuth Triflate (Bi(OTf)3) | Solvent-free | - | organic-chemistry.org |
| N-Bromosuccinimide (NBS) / β-Cyclodextrin | Water | Room Temperature | organic-chemistry.org |
| Zeolite H-beta | - | Mild Conditions | organic-chemistry.org |
| Acetic Acid (HOAc) / Water | - | 45 °C | thieme-connect.de |
| Pyridinium (B92312) p-toluenesulfonate (PPTS) | Ethanol (B145695) | 45-55 °C | acs.org |
A notable drawback of the THP group is that its introduction creates a new stereocenter, which can lead to a mixture of diastereomers if the original alcohol is chiral. total-synthesis.comorganic-chemistry.org This can complicate purification and spectral analysis. wikipedia.org
Current Research Landscape and Identified Knowledge Gaps concerning this compound
Despite the well-established chemistries of its constituent parts, the research landscape for this compound itself is remarkably sparse. The majority of available information is confined to chemical supplier catalogs and databases, which provide basic physicochemical properties but lack substantive scientific investigation. bldpharm.comguidechem.comgfschemicals.combiosynth.comlabproinc.comchemspider.com There is a significant knowledge gap in the peer-reviewed literature regarding the synthesis, specific reactivity, and application of this particular molecule.
No dedicated studies appear to have been published that explore the unique interplay between the internal alkyne and the THP ether within this specific structural arrangement. Key unanswered questions include how the THP ether might electronically or sterically influence the reactivity of the 2-butyne (B1218202) moiety, and the optimal conditions for performing reactions on the alkyne without compromising the integrity of the protecting group.
Scope and Objectives of Academic Investigations Focused on the Compound
Given the identified knowledge gaps, future academic investigations into this compound would likely focus on several key objectives:
Synthetic Optimization: Developing and optimizing scalable, high-yielding synthetic routes to the compound from readily available starting materials, such as 2-butyn-1-ol (B121050) and 3,4-dihydropyran.
Reactivity Profiling: Systematically investigating the reactivity of the internal alkyne in various chemical transformations. This would involve exploring its performance in metal-catalyzed cross-coupling reactions, cycloadditions, and selective reductions or oxidations, all while monitoring the stability of the THP ether.
Application as a Bifunctional Building Block: Demonstrating its utility in the synthesis of more complex target molecules. This could involve a strategy where the alkyne is first functionalized, followed by the deprotection of the THP ether to reveal the primary alcohol for subsequent elaboration.
Comparative Studies: Conducting comparative reactivity studies against its terminal alkyne isomer, 2-(3-butyn-1-yloxy)tetrahydro-2H-pyran, to elucidate the influence of the alkyne's position on its chemical behavior and stability.
Such investigations would not only fill a significant void in the chemical literature but also potentially unlock a versatile and valuable tool for the broader synthetic chemistry community.
Compound Information Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 39637-48-4 | bldpharm.comguidechem.com |
| Molecular Formula | C9H14O2 | biosynth.comchemspider.com |
| Molecular Weight | 154.21 g/mol | biosynth.comchemspider.com |
| SMILES | CC#CCOC1CCCCO1 | bldpharm.combiosynth.com |
Structure
3D Structure
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-but-2-ynoxyoxane |
InChI |
InChI=1S/C9H14O2/c1-2-3-7-10-9-6-4-5-8-11-9/h9H,4-8H2,1H3 |
InChI Key |
GPHFAXOTGAHRJD-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC1CCCCO1 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 2 Butyn 1 Yloxy Tetrahydro 2h Pyran
Strategies for the Formation of the Tetrahydropyranyl Ether Linkage
The formation of the tetrahydropyranyl (THP) ether is a common method for protecting hydroxyl groups in organic synthesis. total-synthesis.com THP ethers are valued for their stability in a variety of reaction conditions, including the presence of organometallic reagents, hydrides, and strong bases, yet they can be readily cleaved under acidic conditions. total-synthesis.comchegg.com The core of this protective strategy lies in the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). total-synthesis.com
The most prevalent and straightforward method for the synthesis of 2-(2-Butyn-1-yloxy)tetrahydro-2H-pyran is the acid-catalyzed addition of 2-butyn-1-ol (B121050) to 3,4-dihydro-2H-pyran (DHP). total-synthesis.comyoutube.com This reaction is a classic example of an acid-catalyzed electrophilic addition to an alkene. youtube.comyoutube.comyoutube.com
The mechanism commences with the protonation of the double bond in DHP by an acid catalyst, such as p-toluenesulfonic acid (TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS). total-synthesis.comyoutube.com This protonation preferentially occurs at the carbon atom further from the ring oxygen to form a more stable carbocation, which is stabilized by resonance with the adjacent oxygen atom. youtube.com The hydroxyl group of 2-butyn-1-ol then acts as a nucleophile, attacking the carbocation. total-synthesis.com Subsequent deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final product, this compound. total-synthesis.com
Commonly used acid catalysts for this transformation are summarized in the table below.
| Catalyst | Typical Conditions |
| p-Toluenesulfonic acid (TsOH) | Catalytic amount in an inert solvent like dichloromethane (B109758) (DCM). total-synthesis.com |
| Pyridinium p-toluenesulfonate (PPTS) | A milder acidic catalyst, useful for sensitive substrates. total-synthesis.com |
| Silica-supported perchloric acid | Used under solvent-free conditions for an environmentally benign approach. organic-chemistry.org |
| Bismuth triflate | An air and moisture-insensitive catalyst for solvent-free conditions. organic-chemistry.org |
| Zeolite H-beta | A recyclable heterogeneous catalyst offering mild reaction conditions and short reaction times. organic-chemistry.org |
The reaction is typically carried out in an inert solvent, such as dichloromethane, at room temperature. The use of solvent-free conditions has also been reported, offering a greener alternative. organic-chemistry.orgnih.gov
While direct acid-catalyzed addition of alcohols to DHP is most common, transacetalization represents an alternative strategy for the formation of THP ethers. In this approach, an existing acetal (B89532) or ketal is reacted with an alcohol in the presence of an acid catalyst. The equilibrium is driven towards the formation of the new THP ether, often by removing the more volatile alcohol byproduct. Although not as frequently employed for simple THP ether formation from DHP, the principle of acetal exchange is fundamental to the chemistry of these protecting groups. The deprotection of THP ethers, for instance, can be viewed as a transacetalization reaction where water or another alcohol acts as the nucleophile to release the original alcohol. total-synthesis.com
Recent advancements in organic synthesis have led to the development of metal-catalyzed and other novel methods for the formation of THP ethers, often providing milder reaction conditions and broader substrate scope. While the direct acid-catalyzed addition remains the most common method, these advanced methodologies offer valuable alternatives, particularly for sensitive substrates.
Several metal-based catalysts have been shown to be effective for the tetrahydropyranylation of alcohols. For instance, bismuth triflate is a relatively non-toxic and environmentally friendly catalyst that can efficiently promote the reaction under solvent-free conditions. organic-chemistry.org Other metal catalysts, such as those based on ruthenium, rhodium, and palladium, have been investigated for various etherification reactions, including those involving alkynes and alkenes, although their specific application to the synthesis of this compound is less commonly documented. rsc.orgmdpi.com Gold catalysis, in conjunction with photoredox catalysis, has been utilized for atom transfer radical addition to alkynes, showcasing the versatility of metal catalysts in alkyne functionalization. researchgate.net
A notable advanced methodology involves photosensitized tetrahydropyran (B127337) transfer reactions. This approach allows for the formation of THP ethers under neutral conditions using visible light. nih.gov The reaction typically involves the photolysis of 3,4-dihydro-2H-pyran, an alcohol, and a catalytic amount of a photosensitizer, such as 1,5-dichloro-9,10-anthraquinone. nih.gov This method can be conducted under ambient fluorescent lighting or even with sunlight, making it an attractive green chemistry approach. nih.gov The reaction proceeds cleanly and offers an alternative to acid-catalyzed methods, which may not be suitable for acid-sensitive substrates. nih.gov The application of this method to alkynols like 2-butyn-1-ol provides a mild pathway to the corresponding THP ether.
Synthesis and Derivatization of 2-Butyn-1-ol and Related Alkynols
The precursor alcohol, 2-butyn-1-ol, is a key starting material for the synthesis of the target compound. It is a colorless liquid with a characteristic odor. nbinno.com The physical properties of 2-butyn-1-ol are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄H₆O nbinno.com |
| Molecular Weight | 70.09 g/mol |
| Boiling Point | 142-143 °C chemsynthesis.com |
| Melting Point | -2.2 °C |
| Density | 0.937 g/mL at 25 °C |
| Refractive Index | n20/D 1.453 |
Several synthetic routes to 2-butyn-1-ol have been established. A common laboratory preparation involves a two-step process starting from 1,3-dichloro-2-butene (B238901). orgsyn.org In the first step, 1,3-dichloro-2-butene is hydrolyzed to 3-chloro-2-buten-1-ol (B1141498) using aqueous sodium carbonate. orgsyn.org The subsequent step involves the dehydrochlorination of 3-chloro-2-buten-1-ol using a strong base, such as sodium amide in liquid ammonia, to furnish 2-butyn-1-ol. orgsyn.org Alternative bases like aqueous sodium hydroxide (B78521) or alcoholic potassium hydroxide have also been employed for the second stage. orgsyn.org Another synthetic approach involves the reaction of propynylmagnesium bromide with formaldehyde. orgsyn.org
2-Butyn-1-ol is a versatile building block that can undergo various chemical transformations, making it a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. nbinno.com Its hydroxyl group can be acylated or alkylated, and the alkyne moiety can participate in reactions such as reduction, oxidation, and coupling reactions. nbinno.com
Stereochemical Considerations in the Synthesis of the Compound and its Derivatives
A crucial aspect of the synthesis of this compound is the introduction of a new stereocenter. The carbon atom at the 2-position of the tetrahydropyran ring, where the 2-butyn-1-oxy group is attached, becomes a chiral center upon the addition reaction. total-synthesis.comorganic-chemistry.org
When 2-butyn-1-ol, which is an achiral molecule, reacts with DHP, the resulting product is a racemic mixture of two enantiomers. This is because the nucleophilic attack of the alcohol can occur from either face of the planar carbocation intermediate with equal probability. If the starting alcohol already possesses a stereogenic center, the reaction will lead to the formation of a mixture of diastereomers. organic-chemistry.org This can complicate purification and characterization of the final product. The formation of diastereomeric mixtures is a known drawback of using the THP protecting group for chiral alcohols. organic-chemistry.org
In the context of synthesizing derivatives of this compound, if stereochemical control is required, alternative strategies may be necessary. These could include the use of chiral catalysts for the tetrahydropyranylation reaction, although this is a less common approach. More frequently, if a specific stereoisomer is desired, resolution of the racemic mixture or the use of a chiral auxiliary would be required.
Control of Diastereoselectivity at the Acetal Center
The synthesis of this compound from 2-butyn-1-ol and 3,4-dihydro-2H-pyran (DHP) creates a new chiral center at the C2 position of the pyran ring, the acetal center. Since the starting alcohol is achiral, the product is formed as a racemic mixture of two enantiomers. The concept of diastereoselectivity becomes relevant when the alcohol substrate already possesses a stereogenic center, in which case the reaction would produce a mixture of diastereomers. organic-chemistry.org
Controlling the stereochemical outcome at the newly formed acetal center is a significant challenge in organic synthesis. The formation of acetals is known to proceed through highly reactive oxocarbenium ion intermediates, which can react with nucleophiles indiscriminately, often leading to equilibration and the most thermodynamically stable product. nih.gov However, specific strategies have been developed to influence the stereochemical outcome in related systems.
Methodologies for diastereoselective acetalization have been explored, particularly in the synthesis of complex molecules like polyketides from 1,3,5-triol systems. nih.gov These studies have examined the reaction under both kinetic and thermodynamic conditions to favor the formation of a specific diastereomer. nih.gov Furthermore, catalyst control can be a powerful tool; in some syntheses of dihydropyrans, the choice of catalyst has been shown to reverse the diastereoselectivity, allowing access to otherwise disfavored isomers. rsc.org This is often achieved through specific interactions, such as hydrogen bonding between the catalyst and a substrate, which stabilizes one transition state over another. rsc.org
For a simple protection reaction like the formation of this compound, achieving stereochemical control at the acetal center is not typically a primary objective, and the resulting enantiomeric mixture is often used without separation.
Asymmetric Synthesis Approaches
While the standard synthesis of this compound yields a racemic mixture, several asymmetric strategies have been developed for the broader class of tetrahydropyran compounds. These methods utilize chiral catalysts to produce enantiomerically enriched products and are crucial for the synthesis of bioactive natural products containing the THP motif. nih.govrsc.org
Organocatalysis has emerged as a particularly powerful tool. Chiral phosphoric acids and amine-based catalysts, such as quinine-derived squaramides, can promote cascade reactions that construct the tetrahydropyran ring with multiple contiguous stereocenters in high yields and with excellent enantioselectivity. nih.govacs.orgnih.gov For example, a one-pot, three-component Michael/Henry/ketalization sequence using a quinine-based squaramide catalyst can produce highly functionalized tetrahydropyrans with up to 99% enantiomeric excess (ee) and a diastereomeric ratio (dr) greater than 20:1. nih.gov
Another prominent approach involves the use of chiral Lewis acid catalysts. BINOL-derived catalysts, such as BINOL titanium tetraisopropoxide (BITIP), have been successfully employed in the asymmetric allylation of aldehydes. nih.gov The resulting chiral homoallylic alcohols are key intermediates for subsequent intramolecular Prins reactions, which cyclize to form the desired chiral tetrahydropyran ring. nih.govresearchgate.net This two-step sequence allows for the convergent assembly of complex pyran structures from simpler aldehyde precursors. nih.gov
| Approach | Catalyst Type | Example Catalyst | Key Reaction | Typical Outcome |
|---|---|---|---|---|
| Organocatalysis | Chiral Amine / Squaramide | Quinine-based Squaramide | Michael/Henry/Ketalization Cascade | High ee (93-99%), High dr (>20:1) nih.gov |
| Organocatalysis | Chiral Brønsted Acid | Chiral Phosphoric Acid | Acetalization / Cyclization | High Regio- and Stereoselectivity nih.govnih.gov |
| Chiral Lewis Acid Catalysis | Chiral Titanium Complex | BINOL titanium tetraisopropoxide (BITIP) | Asymmetric Allylation / Prins Cyclization | High ee and dr nih.gov |
Atom-Economical and Green Chemistry Approaches in Synthesis
The principles of green chemistry and atom economy are central to modern synthetic design, aiming to maximize efficiency and minimize waste. The synthesis of this compound is an excellent example of a highly atom-economical reaction.
Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. The reaction between 2-butyn-1-ol and 3,4-dihydro-2H-pyran is an addition reaction where all atoms from both reactants are incorporated into the final product.
Reaction: C₄H₆O (2-Butyn-1-ol) + C₅H₈O (DHP) → C₉H₁₄O₂
Calculation: (% Atom Economy) = [Mass of Product (154.21 g/mol ) / (Mass of C₄H₆O (70.09 g/mol ) + Mass of C₅H₈O (84.12 g/mol ))] x 100 = [154.21 / 154.21] x 100 = 100%
This 100% atom economy signifies that no atoms are wasted as byproducts, a key goal of green chemistry.
Beyond atom economy, other green aspects of this synthesis have been investigated. Traditional methods often employ homogeneous acid catalysts like p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS) in chlorinated solvents such as dichloromethane (CH₂Cl₂). nih.govhighfine.com Greener alternatives focus on both the catalyst and the solvent.
Several studies have demonstrated the use of heterogeneous, recyclable acid catalysts, including NH₄HSO₄ supported on SiO₂, zeolites, and heteropolyacids. organic-chemistry.orgnih.govresearchgate.net These solid catalysts can be easily removed from the reaction mixture by simple filtration and reused, reducing waste and simplifying product purification. nih.gov Additionally, performing the reaction under solvent-free conditions has been shown to be effective. organic-chemistry.orgresearchgate.net When a solvent is necessary, eco-friendly options like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully used as replacements for less desirable solvents. nih.govresearchgate.net These approaches, combined with the mild, often room-temperature conditions of the reaction, contribute to a more sustainable and environmentally benign synthetic process. nih.gov
Chemical Transformations and Reaction Pathways of 2 2 Butyn 1 Yloxy Tetrahydro 2h Pyran
Deprotection Strategies for the Tetrahydropyranyl Ether Moiety
The removal of the THP group is a critical step in synthetic sequences to liberate the parent alcohol, 2-butyn-1-ol (B121050). This is typically achieved under acidic conditions, although oxidative and reductive methods have also been developed.
Acid-catalyzed cleavage is the most common method for deprotecting THP ethers. total-synthesis.com The reaction proceeds via protonation of the ether oxygen, followed by the formation of a resonance-stabilized carbocation, making the THP group highly labile to mild acidic conditions. total-synthesis.comyoutube.com
Hydrolysis: This process uses water as the nucleophile to attack the carbocation intermediate. Common conditions involve aqueous acetic acid, which is effective at moderate temperatures. thieme-connect.de
Alcoholysis: In this variation, an alcohol such as methanol (B129727) or ethanol (B145695) serves as the solvent and nucleophile in a process known as acetal (B89532) exchange. thieme-connect.de This method is advantageous when the substrate has poor solubility in water or when aqueous conditions are undesirable. thieme-connect.de A variety of acid catalysts can be employed, ranging from Brønsted acids like p-toluenesulfonic acid (TsOH) and its milder pyridinium (B92312) salt (PPTS) to Lewis acids and solid-supported acids. total-synthesis.comthieme-connect.de The use of heterogeneous catalysts like silica (B1680970) sulfuric acid or zeolite H-beta offers advantages such as mild conditions, short reaction times, high yields, and catalyst recyclability. organic-chemistry.org
| Catalyst System | Solvent | Conditions | Typical Yield | Reference |
| Acetic Acid (AcOH) | THF/H₂O | Room Temp to 45 °C | High | total-synthesis.comthieme-connect.de |
| p-Toluenesulfonic acid (TsOH) | Methanol/Ethanol | Room Temp | High | total-synthesis.comyoutube.com |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | 55 °C | High | total-synthesis.comthieme-connect.de |
| Silica Sulfuric Acid | Methanol | Room Temp | Excellent (>90%) | |
| Iron(III) Tosylate | Methanol | Room Temp | High (85-95%) | researchgate.net |
While less common than acid-catalyzed methods for simple alcohol regeneration, oxidative and reductive pathways offer alternative deprotection strategies, sometimes leading directly to different functional groups.
Oxidative Deprotection: Certain reagents can directly convert THP ethers into their corresponding carbonyl compounds (aldehydes or ketones). For a primary alcohol like the one protected in 2-(2-butyn-1-yloxy)tetrahydro-2H-pyran, this would yield an aldehyde. Reagents such as 4-(dimethylamino)pyridinium (B8497252) chlorochromate and 2,2'-bipyridinium chlorochromate in refluxing acetonitrile (B52724) can achieve this transformation efficiently. Another method involves using N-bromosuccinimide (NBS) in water, which provides an efficient and user-friendly procedure for oxidative deprotection. organic-chemistry.org It is believed these reactions may proceed through initial cleavage to the alcohol, which is then rapidly oxidized in situ.
Reductive Deprotection: Reductive cleavage of THP ethers to regenerate the parent alcohol is also possible, though less frequently employed. Conditions for ether reduction can include reagents like sodium cyanoborohydride in the presence of a Lewis acid such as boron trifluoride etherate. acs.org
A key advantage of the THP protecting group is the ability to remove it selectively in the presence of other sensitive functional groups. The mild acidic conditions required for THP ether cleavage allow for high chemoselectivity. For instance, the THP group can be removed without affecting other functionalities such as acetonides, methylenedioxy groups, benzyl (B1604629) ethers, silyl (B83357) ethers, esters, and N-Boc groups. This selectivity is crucial in multi-step syntheses of complex molecules.
Catalyst choice can fine-tune this selectivity. For example, using β-cyclodextrin in water provides a neutral, enzyme-mimicking environment for hydrolysis, showcasing high selectivity. Similarly, silica sulfuric acid has been shown to deprotect THP ethers in the presence of dithianes and oximes. This high degree of selectivity allows for precise deprotection without disturbing other protected groups or reactive centers in the molecule.
Reactions Involving the Butyne Moiety (Post-Deprotection or Direct Functionalization)
The terminal alkyne of the butyne moiety is a versatile functional group that can undergo a variety of transformations, particularly carbon-carbon bond-forming reactions catalyzed by transition metals. These reactions can be performed either after the deprotection of the THP group to yield functionalized 2-butyn-1-ols or, in some cases, directly on the protected compound.
Transition metal catalysis provides powerful tools for the functionalization of alkynes. mdpi.comacs.org Palladium catalysts, in particular, are widely used for cross-coupling reactions that form new C-C bonds at the terminal position of the alkyne. nobelprize.orgsigmaaldrich.com
Sonogashira Coupling: The Sonogashira reaction is a robust and widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, and requires a copper(I) co-catalyst (e.g., CuI) and a mild base, often an amine like triethylamine, which can also serve as the solvent. wikipedia.orgbeilstein-journals.org
In the context of this compound, the terminal alkyne can be coupled with various aryl or vinyl halides to produce more complex structures. The reaction proceeds under mild conditions, often at room temperature, and is tolerant of many functional groups, making it highly valuable in organic synthesis. wikipedia.orgresearchgate.net
General Reaction Scheme: R-C≡CH + R'-X → R-C≡C-R'
Catalyst: Pd(0) complex, Cu(I) salt
Base: Amine (e.g., Et₃N, DiPEA)
R': Aryl, Vinyl
X: I, Br, Cl, OTf
Heck-type Reactions: The Heck reaction traditionally involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org However, the fundamental steps of the Heck catalytic cycle, including oxidative addition and migratory insertion, can be extended to reactions involving alkynes. In what can be described as a Heck-type process, an organopalladium intermediate (R-Pd-X), formed from an aryl or vinyl halide, can add across the triple bond of the butyne moiety (a process known as carbopalladation). The subsequent reaction pathway can vary, but it ultimately results in the formation of a new C-C bond and a substituted alkene. mdpi.commasterorganicchemistry.com This provides a route to trisubstituted alkenes, which are important structural motifs. nih.govnih.gov The regioselectivity of the addition to the unsymmetrical alkyne is a key consideration in such reactions.
Metal-Catalyzed Functionalization of the Alkyne
Gold(I)-Catalyzed Cyclizations and Rearrangements
Gold(I) catalysts are known for their high affinity for alkynes (alkynophilicity), activating the triple bond towards nucleophilic attack. This property facilitates a range of cyclization and rearrangement reactions. While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous systems. Gold(I) catalysis often initiates intramolecular cyclizations if a suitable nucleophile is present within the molecule. organic-chemistry.orgnih.gov For instance, related compounds with hydroxyl or carbonyl groups can undergo gold-catalyzed cyclization to form heterocyclic structures like furans or pyrans. organic-chemistry.orgnih.gov
Another significant gold(I)-catalyzed transformation is the Rautenstrauch rearrangement, which converts 1-ethynyl-2-propenyl esters into cyclopentenones. scispace.com This type of rearrangement highlights the ability of gold(I) to catalyze complex skeletal reorganizations commencing with the activation of an alkyne. scispace.com The high efficiency and mild conditions of these reactions underscore the synthetic utility of gold catalysis in modern organic chemistry. scispace.comrsc.org
Table 1: Overview of Gold(I)-Catalyzed Reactions on Related Alkyne Systems
| Reaction Type | Substrate Type | Product Type | Catalyst System (Example) | Reference |
| Intramolecular Cyclization | γ-Hydroxyalkynones | 3(2H)-Furanones | (p-CF₃C₆H₄)₃PAuCl / AgOTf | organic-chemistry.orgnih.gov |
| Rautenstrauch Rearrangement | 1-Ethynyl-2-propenyl pivaloates | Cyclopentenones | Ph₃PAuOTf | scispace.com |
| Tandem Cyclization/Peroxidation | 2-Alkynyl-1-carbonylbenzenes | 1-Peroxidized 1H-isochromenes | Gold(I) catalyst with TBHP | rsc.org |
Copper-Catalyzed Reactions (e.g., Click Chemistry, Alkynylation)
Copper catalysts are instrumental in a variety of alkyne transformations, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." beilstein-journals.orgnih.gov The terminal alkyne in a related isomer, 2-(but-3-yn-1-yloxy)tetrahydro-2H-pyran, would be an ideal substrate for this reaction. The internal alkyne in this compound, however, is not suitable for the classic CuAAC reaction, which requires a terminal alkyne.
The CuAAC reaction typically involves a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, to unite an azide (B81097) and a terminal alkyne, forming a 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov This reaction is valued for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups, making it a powerful tool in bioconjugation and materials science. nih.govrsc.org Ligands such as THPTA can accelerate the reaction and protect biomolecules from oxidative damage. nih.govjenabioscience.com
Beyond click chemistry, copper catalysts are also used in alkynylation reactions, such as the Chan-Lam coupling, which can form C-N bonds. nih.gov
Table 2: Key Features of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Feature | Description |
| Reactants | Terminal Alkyne, Azide |
| Catalyst | Copper(I), often from CuSO₄ + Sodium Ascorbate |
| Product | 1,4-Disubstituted 1,2,3-Triazole |
| Key Advantages | High yield, high regioselectivity, mild reaction conditions, wide substrate scope |
| Common Ligand | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) |
Rhodium-Catalyzed Hydroacylation
Rhodium-catalyzed hydroacylation involves the addition of an aldehyde C-H bond across an unsaturated bond, such as an alkene or alkyne. This process is a highly atom-economical method for synthesizing ketones. researchgate.net The intramolecular version of this reaction is particularly powerful for constructing cyclic ketones. nih.gov In the context of this compound, an intermolecular hydroacylation with an aldehyde could potentially lead to the formation of an α,β-unsaturated ketone.
The reaction mechanism typically involves the oxidative addition of the aldehyde C-H bond to a rhodium(I) center, followed by migratory insertion of the alkyne and reductive elimination to yield the product and regenerate the catalyst. researchgate.netnih.gov This transformation offers a direct route to complex carbonyl compounds from readily available starting materials. nih.gov
Hydration and Hydroamination Reactions of the Triple Bond
The triple bond of the butynyl group is susceptible to hydration and hydroamination reactions. Hydration of an internal alkyne like that in this compound, typically catalyzed by acid and a mercuric salt, results in the formation of a ketone. libretexts.org The reaction proceeds through the initial addition of water across the triple bond to form an enol intermediate. This enol is unstable and rapidly tautomerizes to the more stable keto form. For an unsymmetrical internal alkyne, a mixture of two regioisomeric ketones can be expected. libretexts.orgchemistrysteps.com
Hydroamination, the addition of an N-H bond across the triple bond, is a related transformation that yields enamines or imines. These reactions are often catalyzed by transition metals and are a direct method for synthesizing nitrogen-containing compounds.
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
The alkyne moiety in this compound can participate in cycloaddition reactions. A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. As mentioned in the context of copper catalysis (Section 3.2.1.3), the reaction of a terminal alkyne with an azide to form a triazole is a prime example. While the internal alkyne in the title compound is less reactive in the CuAAC, it can still undergo thermal or uncatalyzed 1,3-dipolar cycloadditions with various dipoles, such as nitrile oxides or azides, although often requiring harsher conditions and potentially yielding mixtures of regioisomers.
Electrophilic and Nucleophilic Additions to the Alkyne
The electron-rich triple bond of the alkyne is reactive towards electrophiles. libretexts.org The addition of hydrogen halides (HX) or halogens (X₂) proceeds through a mechanism involving a vinyl cation intermediate. chemistrysteps.comyoutube.com In the case of an unsymmetrical internal alkyne, the addition of HX follows Markovnikov's rule, where the hydrogen adds to the carbon that forms the more stable carbocation, and the halide adds to the other carbon. libretexts.org The addition of a second equivalent of HX leads to a geminal dihalide. libretexts.org
Nucleophilic additions to simple, unactivated alkynes are less common as the electron-rich triple bond tends to repel nucleophiles. researchgate.net However, if the alkyne is activated by conjugation with an electron-withdrawing group (e.g., a carbonyl group), it can undergo conjugate or Michael-type additions. researchgate.net For this compound, direct nucleophilic attack on the triple bond is generally unfavorable without prior activation, for instance, by a transition metal catalyst. nih.gov
Table 3: Comparison of Additions to the Alkyne Bond
| Reaction Type | Reagent Type | Intermediate | Product (1 equivalent) | Regioselectivity |
| Electrophilic Addition | HBr, Cl₂, I₂ | Vinyl Cation | Haloalkene | Markovnikov |
| Hydration | H₂O, H⁺, HgSO₄ | Enol | Ketone | Markovnikov |
| Nucleophilic Addition | Nu⁻ (e.g., RO⁻, R₂N⁻) | Vinylic Anion | Vinylic Ether/Enamine | Requires activation |
Reactivity of the Tetrahydropyranyl Ring System
The tetrahydropyranyl (THP) group in this compound functions as a protecting group for the primary alcohol of the original butynol (B8639501). The THP ether linkage is characterized by its stability under a wide range of conditions, including those that are basic, nucleophilic, and oxidative, as well as during organometallic reactions. wikipedia.org
The primary reactivity of the THP ring system is its cleavage under acidic conditions. wikipedia.org The mechanism involves protonation of the ether oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion and release the protected alcohol. Subsequent reaction with water yields the deprotected alcohol and 5-hydroxypentanal (B1214607). wikipedia.org This acid-lability makes the THP group an ideal protecting group that can be easily removed when desired without affecting other parts of the molecule. wikipedia.org
Reactions at the Acetal Carbon (excluding deprotection)
The anomeric carbon of the tetrahydropyran (B127337) ring in this compound is an electrophilic center that can react with various nucleophiles, particularly in the presence of a Lewis acid. This reactivity allows for the direct substitution of the butynyloxy group, facilitating the formation of new C-C bonds. This type of transformation is analogous to C-glycosylation reactions in carbohydrate chemistry, where an alkoxy or other leaving group at the anomeric position is displaced by a carbon nucleophile.
Under Lewis acid catalysis, the oxygen atom of the THP ring can be coordinated, which activates the acetal and facilitates the departure of the 2-butyn-1-ol moiety upon nucleophilic attack at the C1 position. Silyl enol ethers are effective nucleophiles for this transformation, leading to the formation of α,β-unsaturated ketones after a subsequent elimination step. researchgate.net For instance, the reaction of this compound with a silyl enol ether in the presence of a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) would be expected to yield a 2-substituted tetrahydropyran derivative.
The proposed mechanism involves the activation of the THP ether by the Lewis acid, leading to the formation of an oxocarbenium ion intermediate. This highly electrophilic species is then intercepted by the silyl enol ether to form the new carbon-carbon bond. Subsequent workup would yield the final product. The efficiency and stereoselectivity of such reactions are influenced by the choice of Lewis acid, solvent, and the specific nucleophile employed. researchgate.net
| Reactant 1 | Reactant 2 (Nucleophile) | Catalyst (Lewis Acid) | Product Type |
| This compound | Silyl Enol Ether | TMSOTf, TiCl₄ | 2-Alkyl-tetrahydropyran |
| This compound | Allyltrimethylsilane | BF₃·OEt₂ | 2-Allyl-tetrahydropyran |
| This compound | Organocuprate | - | 2-Alkyl-tetrahydropyran |
Ring-Opening and Rearrangement Reactions
The interplay between the alkyne functionality and the tetrahydropyranyl ether in this compound can give rise to unique ring-opening and rearrangement reactions, particularly under thermal or catalytic conditions. These transformations often involve the participation of the π-system of the alkyne, leading to significant structural reorganization.
A notable example of such a reaction is the gold(I)-catalyzed cyclization of THP ethers of o-alkynylphenols, which results in the formation of benzofurans. nih.govresearchgate.net This transformation involves the activation of the alkyne by the gold catalyst, followed by an intramolecular attack of the phenolic oxygen. While the substrate in these reported examples is an o-alkynylphenol derivative, a similar reaction pathway could be envisioned for other appropriately substituted derivatives of this compound where a nucleophile is suitably positioned to be trapped by the activated alkyne. This process ultimately leads to the cleavage of the THP ether, which acts as a leaving group in the course of the rearrangement. nih.govresearchgate.net
Furthermore, alkynyl ethers are known to undergo sigmatropic rearrangements. nih.gov For instance, allyl and benzyl alkynyl ethers can undergo nih.govnih.gov-sigmatropic rearrangements at relatively low temperatures. While this compound itself does not possess the required allyl or benzyl structure for a classical Claisen or Cope rearrangement, the principle of thermally or catalytically induced rearrangements involving the alkyne and ether linkage is well-established. Intramolecular reactions leading to cyclization or rearrangement could potentially be triggered by activation of the alkyne with various transition metal catalysts.
| Substrate Type | Catalyst | Reaction Type | Product |
| THP ethers of o-alkynylphenols | Gold(I)-NHC complex | Cyclization/Rearrangement | Benzofurans |
| Allyl alkynyl ethers | Thermal | nih.govnih.gov-Sigmatropic Rearrangement | γ,δ-Unsaturated esters |
| Benzyl alkynyl ethers | Thermal | nih.govnih.gov-Sigmatropic Rearrangement | Indanones |
Multi-Component Reactions Incorporating this compound or its Derivatives
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. phytojournal.com The alkyne functionality in this compound makes it a suitable component for several important MCRs.
Pauson-Khand Reaction:
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone. wikipedia.orgnih.govorganic-chemistry.orgnih.gov This reaction is highly valuable for the construction of five-membered rings. Derivatives of this compound, where the alkyne is tethered to an alkene, can undergo intramolecular Pauson-Khand reactions to generate bicyclic systems. The THP-protected butynol moiety serves as the alkyne component in this powerful transformation. The reaction proceeds through the formation of a dicobalt hexacarbonyl alkyne complex, which then coordinates to the alkene, followed by migratory insertion of carbon monoxide and reductive elimination to yield the cyclopentenone product. wikipedia.orgnih.gov
A³ Coupling (Aldehyde-Alkyne-Amine):
The A³ coupling reaction is a one-pot synthesis of propargylamines from an aldehyde, a terminal alkyne, and an amine, catalyzed by a metal such as copper or gold. wikipedia.orglibretexts.orgmdpi.comnih.gov The terminal alkyne in a deprotected form of this compound (i.e., but-2-yn-1-ol after removal of the THP group, or if the reaction was with a terminal alkyne derivative) could participate in this reaction. The generally accepted mechanism involves the formation of a metal acetylide and an imine from the aldehyde and amine. The nucleophilic attack of the acetylide on the imine then yields the propargylamine (B41283) product. libretexts.orgnih.gov The THP-protected alcohol would likely be stable under the typical reaction conditions for A³ coupling.
Ugi Reaction:
The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. nih.govnih.govscispace.com While this compound itself would not directly participate as one of the four core components, its derivatives could be readily incorporated. For example, if the alkyne were converted to a carboxylic acid, it could serve as the acid component. Alternatively, an amino-functionalized derivative could act as the amine component. The versatility of the Ugi reaction allows for the incorporation of a wide variety of functional groups, and the alkyne moiety of a this compound derivative could be carried through the reaction for subsequent post-Ugi transformations.
| Multi-Component Reaction | Key Components | Role of Alkyne Derivative | Product |
| Pauson-Khand Reaction | Alkyne, Alkene, CO | Alkyne source | Cyclopentenone |
| A³ Coupling | Aldehyde, Alkyne, Amine | Alkyne source | Propargylamine |
| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | Incorporated into one of the components | Bis-amide |
Mechanistic Investigations and Reaction Kinetics
Elucidation of Reaction Mechanisms for Key Transformations
The mechanistic understanding of reactions involving 2-(2-Butyn-1-yloxy)tetrahydro-2H-pyran is crucial for its effective utilization in organic synthesis. This section delves into the pathways of its formation and cleavage, the influence of metal catalysts on its transformations, and its participation in sigmatropic rearrangements.
The formation of this compound, a tetrahydropyranyl (THP) ether, proceeds via an acid-catalyzed addition of 2-butyn-1-ol (B121050) to 3,4-dihydro-2H-pyran (DHP). organic-chemistry.orgresearchgate.net The generally accepted mechanism involves the following key steps:
Protonation of Dihydropyran (DHP): The reaction is initiated by the protonation of the double bond in DHP by an acid catalyst, such as p-toluenesulfonic acid (TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS). This protonation selectively occurs at the carbon atom further from the ring oxygen, leading to the formation of a resonance-stabilized carbocation. organic-chemistry.orgresearchgate.net This carbocation is a key intermediate, with the positive charge delocalized between the carbon atom and the adjacent oxygen atom, forming an oxonium ion.
Nucleophilic Attack: The hydroxyl group of 2-butyn-1-ol, acting as a nucleophile, then attacks the electrophilic carbocation. organic-chemistry.org This step results in the formation of a new carbon-oxygen bond, creating the core structure of the THP ether.
Deprotonation: The final step involves the deprotonation of the resulting oxonium ion, typically by the conjugate base of the acid catalyst, to yield the neutral this compound and regenerate the acid catalyst. organic-chemistry.org
The cleavage of the THP ether to regenerate the alcohol is essentially the reverse of the formation mechanism and is also acid-catalyzed. organic-chemistry.orgnih.gov This process, known as deprotection, is typically carried out in the presence of a protic solvent like water or an alcohol.
Protonation of the THP Ether: The reaction begins with the protonation of the ether oxygen atom of the THP group. researchgate.net
Formation of a Carbocation: The protonated ether then cleaves to form the stable, resonance-stabilized carbocation and the free 2-butyn-1-ol. organic-chemistry.org
Reaction with Solvent: The carbocation is then trapped by a nucleophilic solvent. For instance, in the presence of water, it forms a hemiacetal which can open to yield 5-hydroxypentanal (B1214607). organic-chemistry.orguea.ac.uk If an alcohol like methanol (B129727) is used as the solvent, a new THP ether with the solvent molecule is formed. organic-chemistry.org
The stability of the THP group is notable in non-acidic conditions, making it resilient to organometallic reagents, hydrides, and basic conditions. nih.gov
The acetylenic moiety in this compound makes it a versatile substrate for various metal-catalyzed transformations. Gold and palladium catalysts, in particular, have been shown to activate the alkyne for a range of reactions.
Gold-Catalyzed Reactions: Gold(I) complexes are known to be highly effective catalysts for the activation of alkynes towards nucleophilic attack. For instance, gold(I)-catalyzed cyclization of THP-protected o-alkynylphenols has been reported to efficiently produce benzofurans. organic-chemistry.org This type of transformation suggests that the this compound could undergo similar intramolecular cyclizations if an appropriate nucleophile is present within the molecule, or participate in intermolecular reactions. The mechanism of such gold-catalyzed reactions generally involves the coordination of the gold(I) catalyst to the alkyne, which increases its electrophilicity and facilitates the attack of a nucleophile.
Palladium-Catalyzed Reactions: Palladium complexes are widely used in cross-coupling reactions involving alkynes. While specific studies on this compound are not extensively detailed, analogous THP-protected alkynes are known to participate in reactions like the Sonogashira coupling. The role of ligands in these palladium-catalyzed processes is critical in determining the reaction's efficiency and selectivity. The steric and electronic properties of the ligands attached to the palladium center can influence the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. For example, in the hydroarylation of alkynes, the choice of ligand can steer the reaction towards either single or double insertion of the alkyne.
The table below summarizes the general role of different metal catalysts in transformations involving alkynyl ethers.
| Metal Catalyst | Typical Transformation | General Mechanistic Role |
| Gold (Au) | Cycloisomerization, Addition of nucleophiles | Lewis acidic activation of the alkyne |
| Palladium (Pd) | Cross-coupling (e.g., Sonogashira, Heck), Hydroarylation | Facilitates oxidative addition and reductive elimination |
| Rhodium (Rh) | Cycloadditions, C-H activation | Formation of metallacyclic intermediates |
Ligand effects are paramount in fine-tuning the reactivity and selectivity of these metal-catalyzed processes. For instance, in palladium-catalyzed reactions, bulky electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and influence the regioselectivity of alkyne insertion. The choice of ancillary ligands can also impact the stability of the catalytic species and prevent side reactions.
The propargylic ether moiety within this compound makes it a potential candidate for sigmatropic rearrangements, particularly the wikipedia.orgwikipedia.org-sigmatropic rearrangement, analogous to the Claisen rearrangement. organic-chemistry.orgtotal-synthesis.com While direct studies on this specific compound are not widely reported, the behavior of similar propargyl vinyl and aryl ethers provides a strong basis for predicting its reactivity.
The classical Claisen rearrangement involves the thermal conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. libretexts.org The propargylic analogue, a propargyl vinyl ether, would similarly be expected to undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form an allenic ketone. This transformation can be catalyzed by Lewis acids or transition metals, allowing the reaction to proceed under milder conditions. organic-chemistry.org
For a molecule like this compound, a wikipedia.orgwikipedia.org-sigmatropic rearrangement would require the presence of a double bond in a suitable position to form a 1,5-diene system with the alkyne. If the tetrahydropyran (B127337) ring were to undergo a transformation to introduce a vinyl ether linkage to the butynyloxy side chain, a Claisen-type rearrangement could be envisioned.
More relevant are the rearrangements of aryl propargyl ethers, which have been studied more extensively. These compounds can undergo thermal or metal-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangements to form chromenes or other cyclic products. The mechanism involves the initial rearrangement to an allenyl intermediate, which then undergoes subsequent cyclization and tautomerization.
The potential for this compound to undergo such rearrangements would likely depend on the specific reaction conditions and the presence of appropriate catalysts to facilitate the formation of the necessary transition state.
Kinetic Studies of Synthesis and Transformation Pathways
Detailed kinetic studies on the synthesis and transformation of this compound are not extensively documented in the literature. However, general kinetic trends for the formation and cleavage of THP ethers, as well as for reactions of the alkynyl group, can be inferred from related systems.
The acid-catalyzed formation of THP ethers is generally a rapid process, often reaching completion at room temperature. The rate of reaction is dependent on several factors, including the concentration of the acid catalyst, the nucleophilicity of the alcohol, and the solvent. Similarly, the rate of acid-catalyzed cleavage of THP ethers is highly dependent on the pH of the solution and the reaction temperature.
Transformations involving the butynyl group, such as metal-catalyzed cross-coupling or cyclization reactions, would exhibit kinetics dependent on the nature of the catalyst, the ligands, the substrate concentrations, and the temperature. For example, in palladium-catalyzed coupling reactions, the rate-determining step can vary depending on the specific catalytic cycle but is often the oxidative addition or reductive elimination step.
The following table outlines the expected influence of various factors on the reaction rates of key transformations involving this compound.
| Transformation | Factor | Expected Effect on Reaction Rate |
| THP Ether Formation | Acid Catalyst Concentration | Increased concentration generally increases the rate. |
| Nucleophilicity of Alcohol | More nucleophilic alcohols react faster. | |
| Solvent Polarity | Polar solvents can stabilize charged intermediates, affecting the rate. | |
| THP Ether Cleavage | pH | Lower pH (higher acidity) leads to a faster cleavage rate. |
| Temperature | Higher temperatures increase the rate of cleavage. | |
| Metal-Catalyzed Reactions | Catalyst Loading | Higher catalyst loading generally increases the overall rate. |
| Ligand Properties | Steric and electronic properties of ligands can significantly impact the rate. | |
| Temperature | Higher temperatures typically increase the reaction rate. |
Without specific experimental data for this compound, these remain qualitative predictions based on established principles of physical organic chemistry.
Isotopic Labeling Studies for Mechanistic Confirmation
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.org While no specific isotopic labeling studies have been reported for this compound, the application of this technique could provide definitive evidence for the mechanistic pathways discussed in the preceding sections.
THP Ether Formation and Cleavage: To confirm the mechanism of acid-catalyzed THP ether formation, one could use deuterium-labeled 2-butyn-1-ol (e.g., with deuterium (B1214612) on the hydroxyl group, R-OD). The absence of deuterium in the final product and its presence in the regenerated catalyst's conjugate base would support the proposed deprotonation step. For the cleavage mechanism, conducting the reaction in deuterated water (D₂O) would be informative. Incorporation of deuterium into the regenerated 2-butyn-1-ol would confirm the role of the solvent in the final protonation step. chem-station.com
Metal-Catalyzed Processes: In metal-catalyzed reactions, isotopic labeling can help to distinguish between different possible mechanisms. For example, in a palladium-catalyzed cross-coupling reaction, labeling one of the coupling partners with ¹³C could allow for the tracking of the labeled carbon atom through the catalytic cycle using NMR spectroscopy or mass spectrometry. This could provide insights into the stereochemistry of the oxidative addition and reductive elimination steps.
Sigmatropic Rearrangements: For the investigation of potential sigmatropic rearrangements, deuterium or ¹³C labeling would be invaluable. For a hypothetical wikipedia.orgwikipedia.org-sigmatropic rearrangement, labeling a specific carbon atom in the butynyl or the potential vinyl portion of the molecule would allow for the determination of its position in the rearranged product. This would confirm the concerted nature of the rearrangement and the specific atoms involved in the bond-forming and bond-breaking processes. The kinetic isotope effect (KIE), measured by comparing the reaction rates of labeled and unlabeled substrates, can also provide information about the rate-determining step of the reaction. chem-station.com
The table below illustrates potential isotopic labeling strategies and the mechanistic questions they could address for reactions involving this compound.
| Reaction Type | Isotopic Label | Labeled Position | Mechanistic Question to Address |
| THP Ether Cleavage | Deuterium (D) | Solvent (e.g., D₂O) | Role of solvent in the final protonation step. |
| Metal-Catalyzed Coupling | Carbon-13 (¹³C) | Alkyne carbon | Stereochemistry of addition and elimination steps. |
| Sigmatropic Rearrangement | Deuterium (D) or Carbon-13 (¹³C) | Specific carbon or hydrogen atoms in the rearranging framework | Concertedness of the reaction and identity of atoms involved in the transition state. |
These proposed studies highlight how isotopic labeling could be a critical tool for gaining a deeper and more definitive understanding of the reaction mechanisms of this compound.
Stereochemical Aspects and Chirality Control
Diastereoselectivity in the Formation and Reactions of 2-(2-Butyn-1-yloxy)tetrahydro-2H-pyran
The formation of the tetrahydropyranyl (THP) ether from an alcohol and 3,4-dihydro-2H-pyran (DHP) introduces a new stereocenter at the C-2 position of the pyran ring. organic-chemistry.org When the alcohol substrate is already chiral, this reaction can lead to the formation of a mixture of diastereomers. organic-chemistry.org In the case of this compound, the starting alcohol, 2-butyn-1-ol (B121050), is achiral. Therefore, the product is a racemic mixture of two enantiomers.
In reactions involving the this compound molecule, the existing stereocenter on the THP ring can influence the stereochemical outcome of additions to the alkynyl group, although this effect is generally weak due to the distance between the stereocenter and the reactive site. More significant diastereocontrol is often observed in reactions where new stereocenters are formed in closer proximity to the THP ring, such as in Prins-type cyclizations of derivatives of this compound.
The following table summarizes the expected diastereomeric outcomes in the formation of THP ethers.
| Starting Alcohol | Product(s) | Stereochemical Outcome |
| Achiral (e.g., 2-Butyn-1-ol) | Racemic mixture of enantiomers | No diastereoselectivity |
| Chiral | Mixture of diastereomers | Diastereoselectivity depends on substrate and conditions |
Enantioselective Transformations utilizing the Alkynyl Moiety
The terminal alkyne of this compound is a versatile functional group for various carbon-carbon bond-forming reactions. Enantioselective additions to this alkyne can generate new chiral centers with high levels of stereocontrol. A prominent example of such transformations is the asymmetric addition of alkynes to aldehydes, which produces chiral propargylic alcohols. nih.govillinois.edu
While specific examples utilizing this compound as the alkyne component are not extensively documented, the general methodology is well-established. nih.gov These reactions typically employ a chiral catalyst, often a metal complex with a chiral ligand, to control the facial selectivity of the nucleophilic attack of the acetylide on the aldehyde.
For example, a zinc-based catalytic system in the presence of a chiral ligand like H8BINOL can effectively catalyze the addition of terminal alkynes to a variety of aldehydes, yielding propargylic alcohols with high enantiomeric excess. nih.gov The THP-protected butoxy group in this compound would be expected to be compatible with these reaction conditions.
The general scheme for an enantioselective alkynylation of an aldehyde is presented below:
Scheme 1: General Enantioselective Alkynylation of an Aldehyde
The success of these enantioselective transformations significantly expands the utility of this compound as a building block in the synthesis of complex chiral molecules.
Influence of Protecting Groups on Stereocontrol in Complex Synthesis
The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions, including those involving strong bases, organometallics, and hydrides. organic-chemistry.org However, the introduction of a THP group also introduces a new stereocenter, which can complicate the analysis of reaction mixtures and, in some cases, influence the stereochemical outcome of subsequent reactions. total-synthesis.com
The THP group in this compound is relatively remote from the reactive alkyne terminus. Consequently, its influence on the stereoselectivity of reactions at the alkyne is generally minimal. However, in intramolecular reactions where the THP-protected alcohol is part of a larger substrate that undergoes cyclization, the stereochemistry of the THP group can play a more significant role in directing the stereochemical course of the reaction.
In some instances, the THP group itself has been explored as a chiral auxiliary to induce diastereoselectivity in nucleophilic additions to a nearby carbonyl group. total-synthesis.com By creating a sterically biased environment, the THP ring can shield one face of the carbonyl, leading to preferential attack from the less hindered face. total-synthesis.com While not a common strategy, it highlights the potential for protecting groups to actively participate in stereocontrol. total-synthesis.com
The choice of protecting group can be critical in multi-step syntheses. While the THP group offers robust protection, its acid lability requires careful planning of the synthetic route. nih.gov In syntheses where stereocontrol is paramount, the potential for the THP group to introduce unwanted diastereomers must be considered.
Chiral Pool Synthesis and Derivatization Strategies
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. wikipedia.organkara.edu.tr While this compound itself is not a direct member of the chiral pool, it can be derived from or used to synthesize molecules that are part of this synthetic paradigm.
For instance, simple chiral propargylic alcohols, which can be accessed through asymmetric synthesis, can serve as starting points for chiral pool approaches. ankara.edu.tr These can be protected with a THP group and then further elaborated. The alkyne functionality provides a handle for a wide array of transformations, including coupling reactions, reductions, and additions, allowing for the construction of complex carbon skeletons while retaining the initial stereochemical information.
A key derivatization strategy for this compound involves the deprotonation of the terminal alkyne to form a metal acetylide, which can then act as a nucleophile in various reactions. One of the most important applications is in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. ambeed.com This reaction allows for the formation of a new carbon-carbon bond between the alkyne and an aryl or vinyl halide, providing access to a diverse range of conjugated systems.
An example of this is the coupling of this compound with a substituted aryl iodide in the presence of a palladium catalyst and a copper(I) co-catalyst. ambeed.com Such reactions are fundamental in the synthesis of pharmaceuticals and functional materials. ambeed.com
| Reaction Type | Reagents | Product Type |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, Base | Aryl/Vinyl-substituted alkyne |
| Nucleophilic Addition | Aldehyde/Ketone, Base | Propargylic alcohol |
| Reduction | H2, Lindlar's catalyst or Na/NH3 | (Z)- or (E)-Alkene |
Applications in Advanced Organic Synthesis
Role as a Key Intermediate in the Total Synthesis of Complex Molecular Architectures
The strategic placement of a protected hydroxyl group and a reactive alkyne allows 2-(2-Butyn-1-yloxy)tetrahydro-2H-pyran to serve as a key C4 synthon in the convergent synthesis of intricate molecules. Its utility spans the synthesis of both natural products and medicinally relevant compounds.
In the realm of natural product synthesis, building blocks that allow for controlled, stepwise chain elongation and functionalization are of paramount importance. This compound is well-suited for this role, particularly in the synthesis of polyketides and terpenes, which often feature complex oxygenation patterns and stereochemistry. nih.govuni-muenchen.de
The alkyne moiety can be elaborated in numerous ways to construct the carbon skeletons of these natural products. For instance, metal-catalyzed hydration can convert the alkyne to a methyl ketone, a common feature in polyketide chains. nih.govnih.gov Alternatively, stereoselective reduction can yield either the cis- or trans-alkene, providing geometric control for subsequent cyclization or cross-coupling reactions. The Sonogashira coupling allows for the extension of the carbon chain by linking the butynyl fragment to aryl or vinyl halides. Following these transformations, the THP protecting group can be removed to reveal the primary alcohol, which can then be oxidized or used as a nucleophile in subsequent steps.
The tetrahydropyran (B127337) ring itself is a structural motif found in numerous natural products, particularly marine-derived polyketides. rsc.orgnih.gov While in this specific compound the THP group is primarily used as a protecting group, methodologies developed around pyran synthesis are central to natural product chemistry. mdpi.com
| Reaction Type | Reagents | Intermediate Product | Relevance to Natural Products |
| Alkyne Hydration | HgSO₄, H₂SO₄, H₂O | 4-(Tetrahydro-2H-pyran-2-yloxy)butan-2-one | Forms methyl ketone units common in polyketide backbones. nih.gov |
| Stereoselective Reduction (Z) | H₂, Lindlar's catalyst | 2-(But-2-en-1-yloxy)tetrahydro-2H-pyran (Z-isomer) | Creates cis-double bonds for macrocyclization reactions. |
| Stereoselective Reduction (E) | Na, NH₃ (l) | 2-(But-2-en-1-yloxy)tetrahydro-2H-pyran (E-isomer) | Creates trans-double bonds found in many terpenes and polyketides. nih.gov |
| Sonogashira Coupling | R-X, Pd(PPh₃)₄, CuI, Et₃N | 2-((4-Substituted-but-2-yn-1-yl)oxy)tetrahydro-2H-pyran | Extends the carbon chain, linking to other complex fragments. |
| Deprotection | p-Toluenesulfonic acid (pTSA), MeOH | But-2-yn-1-ol | Reveals the primary alcohol for further functionalization. |
The structural motifs accessible from this compound are prevalent in many active pharmaceutical ingredients (APIs). The ability to use the alkyne in robust and high-yielding coupling reactions makes it an attractive intermediate for constructing drug scaffolds. beilstein-journals.org
A prominent application is in copper- or ruthenium-catalyzed azide-alkyne cycloaddition (click chemistry) reactions to form 1,2,3-triazoles. The resulting triazole ring is a valuable pharmacophore, acting as a stable, non-classical bioisostere for amide bonds and participating in hydrogen bonding and dipole interactions with biological targets. By reacting this compound with various organic azides, medicinal chemists can generate a series of drug-like molecules with a conserved THP-protected hydroxymethyl fragment. mdpi.com
Furthermore, the Sonogashira coupling is a powerful tool in pharmaceutical synthesis for creating carbon-carbon bonds between sp and sp² centers. This reaction allows for the efficient connection of the butynyl group to (hetero)aromatic rings, which are core structures in a vast number of pharmaceuticals.
| Synthetic Route | Key Reaction | Product Scaffold | Significance in API Synthesis |
| Triazole Synthesis | Azide-Alkyne Cycloaddition (CuAAC) | 1-(4-((Tetrahydro-2H-pyran-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl) derivative | Triazoles are common, stable linkers and pharmacophores in modern drugs. nih.gov |
| Heterocycle Coupling | Sonogashira Coupling | Aryl/Heteroaryl-substituted alkyne | A standard method for building complexity and accessing key API precursors. beilstein-journals.org |
| Multi-component Reactions | A³ coupling (Aldehyde, Alkyne, Amine) | Propargylamine (B41283) derivative | Efficiently generates complex amine-containing structures from simple starting materials. |
Development of Novel Synthetic Methodologies and Reagents
Substrates like this compound are frequently employed in the development of new synthetic methods due to their well-defined reactivity. The presence of both a terminal alkyne and a protected alcohol allows researchers to test the selectivity and efficiency of new catalysts and reaction conditions.
For example, this compound could be used as a model substrate to explore novel metal-catalyzed cycloisomerization reactions. Such reactions could transform the butynyloxy-pyran structure into complex fused or spirocyclic heterocyclic systems, which are valuable scaffolds in drug discovery. nih.gov The development of new reagents for the selective transformation of the alkyne in the presence of the acid-labile THP ether, or vice-versa, is another area where this compound serves as a useful tool for methodological studies. mdpi.com Research into one-pot reactions, where the alkyne is functionalized and the THP group is subsequently cleaved or transformed without isolation of the intermediate, relies on such well-behaved substrates. researchgate.net
Applications in Diversity-Oriented Synthesis and Chemical Library Generation
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. rsc.orgnih.gov this compound is an excellent starting material for DOS strategies due to the versatile reactivity of its terminal alkyne.
The most common application in this context is the use of the alkyne as a "handle" for diversification. A core scaffold can be prepared and then reacted with a large library of building blocks that are complementary to the alkyne. As mentioned, click chemistry is a prime example of this approach. nih.gov Starting from a single precursor, this compound, a library containing hundreds or thousands of unique triazole products can be generated by reacting it with an equivalent number of different azide-containing molecules. mdpi.com This strategy allows for the rapid exploration of chemical space around a common core structure.
| Core Building Block | Diversification Reaction | Variable Input | Resulting Library Scaffold |
| This compound | Azide-Alkyne Cycloaddition (CuAAC) | Library of diverse organic azides (R-N₃) | A collection of 1,4-disubstituted triazoles with varying R groups. |
| This compound | Sonogashira Coupling | Library of diverse aryl/vinyl halides (R-X) | A collection of terminal alkynes coupled to various aromatic and olefinic systems. |
| This compound | Cadiot-Chodkiewicz Coupling | Library of terminal alkynes (R-C≡CH) | A collection of unsymmetrical diynes. |
Utility in Supramolecular Chemistry and Advanced Material Precursors (focus on chemical role, not material properties)
In supramolecular chemistry and materials science, the precise arrangement of molecules is crucial for function. The rigid, linear geometry of the butynyl group makes this compound a useful precursor for constructing well-defined molecular architectures.
The terminal alkyne can undergo oxidative homocoupling (e.g., Glaser coupling) to form a symmetrical 1,3-diyne. This dimerization creates a larger, rigid "rod-like" molecule that can serve as a spacer or strut in the design of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The THP-protected alcohol can be deprotected and modified to introduce functionalities capable of hydrogen bonding or metal coordination, which are essential for directing self-assembly processes.
As a precursor to advanced materials, the alkyne group can participate in polymerization reactions. For example, it can be used as a monomer in transition-metal-catalyzed polymerizations to create polyacetylenes, which are known for their interesting electronic and optical properties. The THP ether provides solubility and processability to the resulting polymer and can be removed post-polymerization to unmask hydroxyl groups, allowing for further modification of the material's properties.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to exploring the electronic properties that govern the behavior of 2-(2-Butyn-1-yloxy)tetrahydro-2H-pyran. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.
The three-dimensional structure of this compound is not static; it exists as an ensemble of different spatial arrangements, or conformers. Conformational analysis aims to identify the most stable of these structures and the energy barriers between them.
The tetrahydropyran (B127337) (THP) ring, like cyclohexane, predominantly adopts a low-energy chair conformation. For a 2-substituted THP ring, the substituent—in this case, the 2-butyn-1-yloxy group—can be in either an axial or an equatorial position. Computational studies on similar monosubstituted tetrahydropyrans have shown that the equatorial conformer is generally more stable due to reduced steric hindrance. acs.org However, the presence of the oxygen atom in the ring leads to the "anomeric effect," which can stabilize the axial conformer through favorable orbital interactions. Quantum mechanical calculations are essential to accurately determine the energetic balance between these competing effects for a specific molecule.
Molecular dynamics (MD) simulations build upon this by modeling the movement of atoms and molecules over time. rsc.org For this compound, MD simulations can reveal the flexibility of the THP ring and the rotational dynamics of the butynyloxy side chain in different solvent environments, providing insight into how the molecule explores its conformational space.
| Conformer | Substituent Position | Calculated Relative Energy (kcal/mol) | Notes |
|---|---|---|---|
| Chair 1 | Equatorial | 0.00 | Typically the global minimum due to minimal steric strain. |
| Chair 2 | Axial | +1.5 – +2.5 | Higher in energy due to steric interactions, but partially stabilized by the anomeric effect. |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
For this compound, the HOMO is expected to be localized on the most electron-rich parts of the molecule: the π-system of the carbon-carbon triple bond and the non-bonding lone pair orbitals of the two oxygen atoms. These regions are the primary sites for electrophilic attack. The LUMO, conversely, represents the most electron-deficient regions and is where a nucleophile would most likely attack. The LUMO is typically an antibonding σ* orbital associated with the C-O bonds of the acetal (B89532) functional group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. Computational methods can precisely calculate the energies and visualize the spatial distribution of these orbitals, thereby predicting the molecule's reactivity. For instance, the analysis would predict that the acetal linkage is susceptible to acid-catalyzed cleavage, while the alkyne is reactive toward electrophiles or metal catalysts. researchgate.netnih.gov
| Orbital | Predicted Energy (eV) | Primary Localization | Predicted Reactivity Role |
|---|---|---|---|
| HOMO | -9.5 to -10.5 | Alkyne C≡C π-bond, Oxygen lone pairs | Nucleophilic site (reacts with electrophiles) |
| LUMO | +1.0 to +2.0 | Acetal C-O σ* antibonding orbitals | Electrophilic site (attacked by nucleophiles upon protonation) |
| HOMO-LUMO Gap | 10.5 to 12.5 | N/A | Indicates high kinetic stability under neutral conditions. |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed modeling of reaction mechanisms, including the identification of intermediates and the characterization of transition states. A primary reaction of interest for this molecule is the acid-catalyzed hydrolysis of the THP ether, a common deprotection strategy in organic synthesis. total-synthesis.com
The mechanism involves several key steps:
Protonation of one of the acetal oxygen atoms.
Cleavage of the C-O bond to form an alcohol (2-butyn-1-ol) and a resonance-stabilized oxocarbenium ion intermediate. chemistrysteps.commasterorganicchemistry.com
Nucleophilic attack by water on the oxocarbenium ion.
Deprotonation to yield 5-hydroxypentanal (B1214607) and regenerate the acid catalyst.
Catalyst Design and Optimization through Computational Methods
The alkyne functional group in this compound is a site for various catalytic transformations, most notably selective hydrogenation to the corresponding alkene. acs.org Achieving high selectivity is crucial to prevent over-hydrogenation to the alkane. Computational methods have become indispensable for the rational design of catalysts to control such reactions. epfl.chnih.gov
DFT calculations can be used to model the interaction of the alkyne with the surface of a heterogeneous catalyst, such as palladium. rsc.org Researchers can simulate the adsorption of the molecule onto different crystal facets (e.g., Pd(111)) and calculate the adsorption energy. By modeling the subsequent steps of hydrogen addition, they can determine the energy barriers for the formation of the alkene and its potential further reaction to the alkane.
These computational models allow for the screening of various catalyst modifications. For example, adding a second metal (like silver or indium) to create an alloy can alter the electronic properties of the active sites, weakening the adsorption of the product alkene and thus preventing over-hydrogenation. acs.org Theoretical calculations can predict the effect of these modifications, guiding experimental efforts toward the most promising catalyst compositions for optimal selectivity.
Prediction of Spectroscopic Signatures for Structural Assignment in Research
Computational methods are widely used to predict spectroscopic properties, which serve as a powerful complement to experimental data for structural elucidation and confirmation. arxiv.orgresearchgate.net
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a significant application of quantum chemistry. comporgchem.comgithub.io Using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus (¹H and ¹³C). nih.govepstem.net These values can be converted into chemical shifts that often show excellent agreement with experimental results. This is particularly valuable for assigning complex spectra or distinguishing between different stereoisomers, where subtle differences in chemical shifts can be resolved.
Vibrational Spectroscopy: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Computational software can calculate these vibrational frequencies and their corresponding intensities. core.ac.uk By comparing the computed spectrum with the experimental one, specific absorption bands can be assigned to the stretching or bending of particular bonds, such as the C≡C stretch of the alkyne group or the characteristic C-O stretches of the ether and acetal functionalities. fiveable.me
Analytical Methodologies for Structural Elucidation and Purity Assessment in Research Contexts
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 2-(2-Butyn-1-yloxy)tetrahydro-2H-pyran, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous structure confirmation.
2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are indispensable for mapping the complex network of proton and carbon atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be used to trace the spin systems within the tetrahydropyran (B127337) ring and the butynyloxy side chain, confirming their individual structures.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the ¹³C NMR signals based on the more easily interpretable ¹H NMR spectrum. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly vital for connecting the different fragments of the molecule. For instance, it would show correlations between the protons on the methylene (B1212753) group adjacent to the ether oxygen (C1' of the butynyloxy chain) and the anomeric carbon of the tetrahydropyran ring (C2), as well as the acetylenic carbons. This would unequivocally establish the ether linkage between the two main parts of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the context of this compound, NOESY could help determine the relative stereochemistry at the anomeric center (C2) of the tetrahydropyran ring by observing correlations between the anomeric proton and other protons on the ring.
Quantitative NMR for Reaction Monitoring
Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance by comparing the integral of a specific resonance of the analyte with that of a known amount of an internal standard. In a research context, qNMR could be employed to monitor the progress of the reaction that forms this compound, for example, by tracking the disappearance of the starting materials (2-butyn-1-ol and 3,4-dihydro-2H-pyran) and the appearance of the product. This allows for the calculation of reaction yield and kinetics without the need for chromatographic separation of each time point.
High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This technique can distinguish between compounds with the same nominal mass but different elemental compositions. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Key fragmentation pathways for this molecule would likely involve the cleavage of the glycosidic bond, leading to the formation of a tetrahydropyranyl cation and a butynyloxy radical, or vice versa. The masses of these fragments would provide further confirmation of the structure.
Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. In the synthesis of this compound from 2-butyn-1-ol (B121050) and 3,4-dihydro-2H-pyran, IR spectroscopy would be used to monitor the reaction. The disappearance of the broad O-H stretching band of the starting alcohol and the appearance of the characteristic C-O-C stretching vibrations of the ether and acetal (B89532) groups in the product would signify the progress of the reaction. The presence of the C≡C triple bond would be indicated by a weak absorption in the alkyne region of the spectrum.
Chromatographic Techniques for Reaction Monitoring and Product Isolation in Research
Chromatographic methods are essential for monitoring the progress of a reaction and for the isolation and purification of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a research setting, GC-MS would be used to monitor the purity of this compound. It can separate the product from any remaining starting materials, byproducts, or solvents. The mass spectrometer then provides a mass spectrum for each separated component, aiding in their identification. The retention time of the product in the gas chromatogram serves as a characteristic identifier under specific analytical conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound analysis, LC-MS is instrumental in confirming the molecular weight of the compound and identifying potential impurities.
While specific research detailing LC-MS analysis of this compound is not extensively published in publicly accessible literature, the general approach would involve the development of a method tailored to the compound's physicochemical properties. A typical LC-MS analysis would provide crucial data points for its structural confirmation. The expected molecular ion peak would correspond to the compound's molecular weight, offering a primary confirmation of its identity.
Hypothetical LC-MS Parameters for Analysis:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
This table represents a standard starting point for method development. The actual parameters would be optimized based on experimental results to achieve the best separation and ionization for this compound and any present impurities. The mass spectrum would be analyzed for the protonated molecule [M+H]⁺ or other adducts to confirm the molecular mass.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. An HPLC method, typically employing UV detection, is developed to separate the target compound from starting materials, by-products, and other impurities.
The purity of a synthesized batch of this compound is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method will exhibit a sharp, symmetrical peak for the compound of interest, with baseline separation from any impurity peaks.
Illustrative HPLC Method Parameters for Purity Assessment:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This interactive table showcases a typical set of conditions for the purity analysis of an organic molecule like this compound. The choice of an isocratic mobile phase can provide consistent and reproducible results for routine purity checks. The UV detection wavelength is selected based on the chromophores present in the molecule; for a compound lacking a strong chromophore, a lower wavelength like 210 nm is often used. The retention time of the main peak serves as a qualitative identifier under specific chromatographic conditions, while the peak area percentage provides a quantitative measure of purity.
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Systems for Chemoselective Transformations
There is no specific research available in the scientific literature detailing the exploration of novel catalytic systems for chemoselective transformations involving 2-(2-Butyn-1-yloxy)tetrahydro-2H-pyran. While the THP ether is a common protecting group for alcohols, and alkynes are versatile functional groups, studies on novel catalysts designed to selectively transform one part of this specific molecule while leaving the other intact are not documented. General methodologies for the chemoselective reactions of THP ethers or alkynes exist, but their application and optimization for this particular substrate have not been a subject of published research.
Integration into Flow Chemistry and Automated Synthesis Platforms
Investigations into the integration of this compound into flow chemistry and automated synthesis platforms have not been reported in the available literature. Flow chemistry offers significant advantages for reaction control and scalability, and the automation of chemical synthesis is a rapidly growing field. However, there are no published studies that utilize this specific compound as a substrate or building block within a continuous flow reactor or an automated synthesis platform to demonstrate these advantages.
Development of Sustainable and Biocatalytic Synthesis Routes
The development of sustainable and biocatalytic synthesis routes specifically for this compound is another area lacking dedicated research. While green chemistry principles and the use of enzymes (biocatalysis) are of major interest for reducing the environmental impact of chemical production, the application of these approaches to the synthesis or modification of this compound is not described in scientific papers. Research on biocatalytic methods for the introduction or cleavage of THP ethers on various substrates exists, but none focus on 2-(2-butyn-1-ol) as the substrate.
Advanced Applications in Complex Chemical System Design
There is a notable absence of literature describing the application of this compound in the design of advanced complex chemical systems. This includes its potential use in:
Sensor Chemistry: While alkyne-functionalized molecules are used in developing chemical sensors, there are no reports of this compound being used to create a sensor.
Molecular Machines: The synthesis of molecular machines, such as rotaxanes, often involves alkyne-containing components. However, the specific use of this THP-protected butynol (B8639501) as a component in the synthesis of such mechanically interlocked molecules has not been documented.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
